6-benzyl-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-benzyl-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression and induces apoptosis within cells . This interaction results in the inhibition of tumor cell growth .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The result of the compound’s action is a significant reduction in the growth of tumor cells . By inhibiting CDK2 and disrupting the cell cycle, the compound induces apoptosis in these cells . This leads to a decrease in tumor growth and potentially to tumor shrinkage .
Biochemical Analysis
Biochemical Properties
6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . It interacts with CDK2, potentially altering the enzyme’s activity and influencing biochemical reactions within the cell .
Cellular Effects
In cellular studies, 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one has shown significant inhibitory effects on the growth of various cell lines . It appears to influence cell function by impacting cell signaling pathways and potentially altering gene expression .
Molecular Mechanism
The molecular mechanism of action of 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one involves binding interactions with biomolecules such as CDK2 . This interaction can lead to enzyme inhibition or activation, which in turn can result in changes in gene expression .
Preparation Methods
The synthesis of 6-benzyl-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of 4-formamido-1,2,3-triazole-5-carboxamide with benzyl chloride, followed by conversion with hot formamide . The reaction conditions include heating to reflux for several hours, often in the presence of a catalyst such as concentrated hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo-pyrimidine core.
Substitution: Common reagents for substitution reactions include phosphorus oxochloride and dimethylformamide. These reactions can lead to the formation of mono- or disubstituted derivatives with varying yields.
Scientific Research Applications
6-benzyl-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Comparison with Similar Compounds
Compared to other triazolo-pyrimidine derivatives, 6-benzyl-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its unique benzyl and methoxyphenyl substitutions. Similar compounds include:
Properties
IUPAC Name |
6-benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-25-15-9-7-14(8-10-15)23-17-16(20-21-23)18(24)22(12-19-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFSQYXSDEYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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